4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the chloromethylation of N-(2-methylphenyl)-1,3-thiazol-2-amine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as zinc chloride or aluminum chloride can also enhance the efficiency of the chloromethylation process. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), mild heating.
Oxidation: Hydrogen peroxide, potassium permanganate, solvents (acetic acid, water), room temperature.
Reduction: Lithium aluminum hydride, solvents (ether, tetrahydrofuran), low temperature.
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride
- 4-(bromomethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride
- 4-(chloromethyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine hydrochloride
Uniqueness
4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c1-8-4-2-3-5-10(8)14-11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZTDNABMQCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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